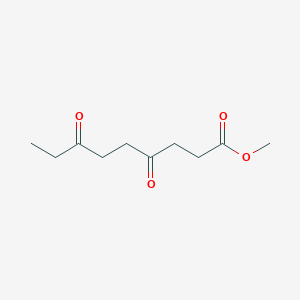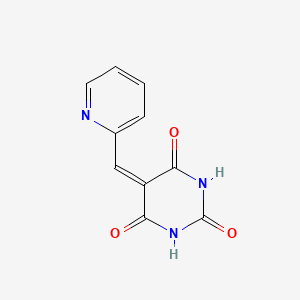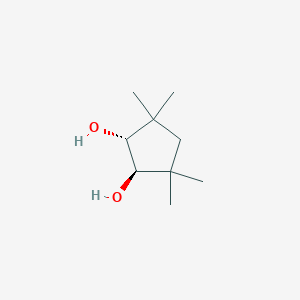
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the hydrogenation of a precursor compound, such as a cyclopentene derivative, in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to ensure complete hydrogenation and formation of the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding cyclopentane derivative.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s stereochemistry plays a crucial role in its biological activity, as it can interact with chiral receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A chiral compound with similar stereochemistry but different functional groups.
(1R,2R)-2,3-Dihydroxybutanedioic acid: Another diol with a different carbon backbone and functional groups.
Uniqueness
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. Its stereochemistry and functional groups make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65342-02-1 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1R,2R)-3,3,5,5-tetramethylcyclopentane-1,2-diol |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-9(3,4)7(11)6(8)10/h6-7,10-11H,5H2,1-4H3/t6-,7-/m0/s1 |
InChI Key |
ATLZTKGZBRMWQT-BQBZGAKWSA-N |
Isomeric SMILES |
CC1(CC([C@H]([C@@H]1O)O)(C)C)C |
Canonical SMILES |
CC1(CC(C(C1O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
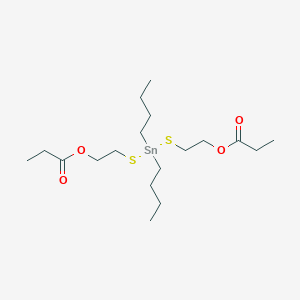
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
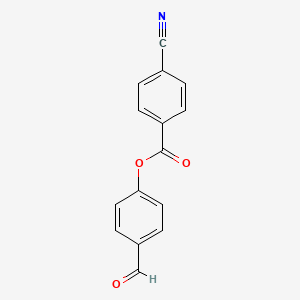
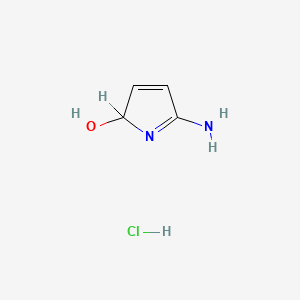

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
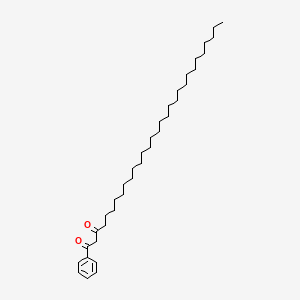

![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
